4,4'-Diphenoxybenzophenone

Descripción general

Descripción

4,4’-Diphenoxybenzophenone is an organic compound with the molecular formula C25H18O3 and a molecular weight of 366.41 g/mol . It is a crystalline powder that is off-white in color and has a melting point of 148-150°C . This compound is primarily used in the production of high-performance plastics due to its excellent thermal stability and chemical resistance .

Métodos De Preparación

4,4’-Diphenoxybenzophenone can be synthesized through several methods:

Reaction of Diphenyl Ether and Phosgene: This method involves the reaction of diphenyl ether with phosgene in the presence of aluminum chloride as a catalyst.

Catalyzed Atmospheric Oxidation: Another method involves the atmospheric oxidation of 4,4’-diphenoxydiphenylmethane.

Friedel-Crafts Reaction: This method involves the reaction of diphenyl ether, tetrachloromethane, and aluminum chloride.

Análisis De Reacciones Químicas

4,4’-Diphenoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield corresponding reduced products.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.

Common reagents used in these reactions include aluminum chloride, phosgene, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

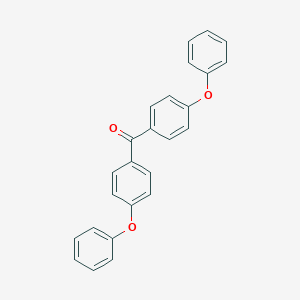

4,4'-Diphenoxybenzophenone is an organic compound with the molecular formula . It features a biphenyl structure with two phenoxy groups attached to the benzophenone core. Its chemical structure contributes to its unique photochemical properties, making it suitable for various applications.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization when exposed to ultraviolet (UV) light. DPBP is particularly effective in:

- UV-Curable Coatings : Used in the formulation of coatings that cure upon UV exposure, providing durability and resistance to environmental factors.

- Adhesives and Sealants : Enhances the curing process in adhesives, ensuring strong bonds and quick setting times.

Case Study: UV-Curable Coatings

A study demonstrated that incorporating DPBP into UV-curable coatings significantly improved their mechanical properties and resistance to solvents compared to traditional formulations without photoinitiators. The optimal concentration of DPBP was found to be 2% by weight, leading to enhanced performance in automotive applications.

Sunscreen Formulations

DPBP is utilized in sunscreen products due to its ability to absorb UV radiation effectively. Its inclusion in formulations helps protect the skin from harmful UV rays, contributing to the efficacy of sun protection products.

Case Study: Efficacy in Sunscreens

Research indicated that sunscreens containing DPBP exhibited higher SPF values compared to those without it. In controlled studies, formulations with DPBP provided better protection against both UVA and UVB radiation, making it a valuable ingredient in cosmetic chemistry.

Photostabilizers

In addition to its role as a photoinitiator, this compound serves as a photostabilizer for polymers and plastics. It helps prevent degradation caused by UV exposure, extending the lifespan of materials used in outdoor applications.

Application Areas:

- Plastics : Enhances the durability of plastic products exposed to sunlight.

- Textiles : Used in fabric treatments to improve resistance against fading and degradation.

Research Applications in Material Science

DPBP has been studied for its potential use in developing advanced materials with tailored properties. Its unique photochemical behavior allows researchers to explore new avenues in material design.

Example Research Findings:

- A study focused on synthesizing polymer blends incorporating DPBP showed promising results in creating materials with enhanced thermal stability and mechanical strength.

- The incorporation of DPBP into nanocomposites has been investigated for applications in electronics due to improved conductivity and stability under UV light.

Analytical Applications

In analytical chemistry, this compound is used as a standard reference material for various spectroscopic techniques. Its known absorption characteristics allow for calibration and validation of analytical methods involving UV-Vis spectroscopy.

Mecanismo De Acción

The mechanism of action of 4,4’-Diphenoxybenzophenone involves its interaction with molecular targets and pathways within the system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparación Con Compuestos Similares

4,4’-Diphenoxybenzophenone can be compared with other similar compounds, such as:

4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of phenoxy groups and is used as a UV light stabilizer.

4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of phenoxy groups and is used in different industrial applications.

The uniqueness of 4,4’-Diphenoxybenzophenone lies in its phenoxy groups, which provide enhanced thermal stability and chemical resistance compared to other similar compounds .

Actividad Biológica

Chemical Structure and Properties

4,4'-Diphenoxybenzophenone is a synthetic organic compound with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 296.33 g/mol

The compound consists of two phenoxy groups attached to a benzophenone core, which contributes to its unique properties and biological activities.

Antioxidant Activity

Recent studies have indicated that DPBP exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage.

- Study Findings : In vitro assays demonstrated that DPBP could scavenge free radicals effectively, with a concentration-dependent response observed in various tests such as DPPH and ABTS assays.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 65 | 60 |

| 100 | 85 | 80 |

These results suggest that DPBP could be utilized as a natural antioxidant agent in food preservation and therapeutic applications.

Antimicrobial Activity

DPBP has also shown promising antimicrobial properties against various pathogens.

- Case Study : A study conducted on the antimicrobial efficacy of DPBP against Staphylococcus aureus and Escherichia coli revealed inhibition zones of 15 mm and 12 mm, respectively, at a concentration of 100 µg/mL.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings indicate the potential use of DPBP in developing antimicrobial agents for clinical and agricultural applications.

Cytotoxic Effects

The cytotoxic effects of DPBP have been investigated in various cancer cell lines.

- Research Findings : In a study involving human breast cancer cells (MCF-7), DPBP exhibited a dose-dependent cytotoxic effect with an IC value of approximately 40 µM after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 20 | 75 |

| 40 | 50 |

This suggests that DPBP may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of DPBP can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic structure allows for effective electron donation to neutralize free radicals.

- Membrane Disruption : The lipophilic nature facilitates interaction with microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, DPBP may trigger apoptosis pathways through mitochondrial dysfunction and caspase activation.

Propiedades

IUPAC Name |

bis(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSILAEQTGTZMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065835 | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-21-5 | |

| Record name | 4,4′-Diphenoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIPHENOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4'-Diphenoxybenzophenone in polymer synthesis?

A1: this compound serves as a monomer in the synthesis of various aromatic polymers, particularly poly(ether ketone)s and copolymers. [, , , , , , , , ]. It reacts with other monomers, such as terephthaloyl chloride, through electrophilic Friedel-Crafts acylation polycondensation reactions, forming the polymer backbone [, , , ].

Q2: Can you elaborate on the impact of this compound on the thermal stability of the polymers?

A3: Polymers synthesized with this compound often exhibit high thermal stability. Studies have shown that these polymers can withstand temperatures up to 536°C in a nitrogen atmosphere before significant degradation occurs []. The presence of the ether and ketone linkages contributes to the polymer's overall thermal resistance [, ].

Q3: Beyond thermal properties, how does this compound influence other characteristics of the polymers?

A4: The incorporation of this compound can affect the solubility and mechanical properties of the final polymer. For example, copolymers containing DPOBP have shown good resistance to common organic solvents [, , ]. Furthermore, the mechanical strength, such as tensile strength and Young's modulus, can be influenced by the DPOBP content within the copolymer structure [, ].

Q4: Are there any computational studies exploring the reactivity of this compound in polymerization reactions?

A5: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the reactivity of this compound in electrophilic aromatic substitution reactions, which are central to the polymerization process []. These studies provide insights into the reaction mechanism and the influence of electron-withdrawing or electron-donating groups on the reactivity of the monomer.

Q5: What are the potential applications of polymers synthesized using this compound?

A6: Due to their excellent thermal stability, mechanical strength, and resistance to solvents, polymers incorporating this compound are promising candidates for high-performance applications. These include use in aerospace components, automotive parts, electronic packaging, and other demanding environments where high-temperature resistance and durability are crucial [, , , ].

Q6: Are there alternative monomers to this compound for synthesizing similar polymers?

A7: Yes, researchers have explored alternative monomers with structural variations to fine-tune polymer properties. For example, bis[4-(p-phenoxybenzoyl)-1,2-benzenedioyl]-N,N,N′,N′-4,4′-diaminodiphenyl sulfone (BPBDADPS) has been used alongside DPOBP in the synthesis of copolymers with enhanced Tg values due to the introduction of sulfone and imide linkages []. Similarly, 2,6-bis(β-naphthoxy)benzonitrile (BNOBN) has been investigated as a comonomer to modify the crystallinity and processability of the resulting polymers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.